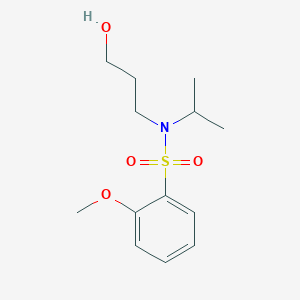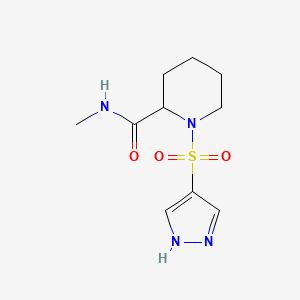
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, also known as PBT-1, is a compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a small molecule that could inhibit the aggregation of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. However, recent research has also shown that PBT-1 has other potential applications in the treatment of various neurological disorders, such as Huntington's disease and Parkinson's disease.
作用机制
The mechanism of action of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound inhibits the aggregation of Aβ peptides by binding to specific amino acid residues on the surface of the peptide. This prevents the formation of toxic oligomers and fibrils, which are thought to contribute to the neurodegeneration seen in Alzheimer's disease. In addition, this compound may also inhibit the aggregation of mutant huntingtin protein by a similar mechanism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce the levels of Aβ peptides and improve cognitive function. In animal models of Huntington's disease, this compound has been shown to reduce the levels of mutant huntingtin protein and improve motor function. In animal models of Parkinson's disease, this compound has been shown to reduce neuroinflammation and improve motor function.
实验室实验的优点和局限性
One advantage of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is that it has been extensively studied in animal models of neurological disorders, which has provided valuable insights into its potential therapeutic applications. In addition, this compound is a small molecule that can easily penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
未来方向
There are several future directions for the research on 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to optimize its therapeutic effects by identifying the specific amino acid residues on the surface of Aβ peptides and mutant huntingtin protein that it binds to. Another direction is to develop more efficient synthesis methods for this compound, which would enable its production on a larger scale. Furthermore, future research could focus on the potential applications of this compound in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the treatment of neurological disorders.
合成方法
The synthesis of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzothiazole with ethyl acrylate to produce a substituted pyrrolidine derivative. This intermediate is then subjected to a series of reactions, including hydrolysis, cyclization, and oxidation, to produce the final product, this compound. The synthesis of this compound is a challenging process that requires specialized equipment and expertise.
科学研究应用
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Several studies have shown that this compound can inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, this compound has also been shown to reduce the levels of mutant huntingtin protein, which is the cause of Huntington's disease. Furthermore, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
属性
IUPAC Name |
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-7-5-9(13-6-7)11(17)15-12-14-8-3-1-2-4-10(8)18-12/h7,9,13,16H,1-6H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYHNPUEMBZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)


![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)
![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)